3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a benzyl group, two methyl groups, and a phenylethoxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylethoxy Group: The phenylethoxy group can be attached through an etherification reaction using phenacyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylethoxy groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarins: Similar in structure but may lack the benzyl or phenylethoxy groups.
Flavonoids: Share the chromen-2-one core but differ in the substitution pattern.
Benzopyrans: Structurally related but with variations in the functional groups attached to the core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by its unique chromenone core and functional groups that enhance its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C26H22O4 with a molecular weight of approximately 398.45 g/mol. The compound features a chromenone structure, which is known for various bioactive properties.
Property | Value |
---|---|
Molecular Formula | C26H22O4 |
Molecular Weight | 398.45 g/mol |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
LogP | 5.03 |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The mechanism likely involves modulation of signaling pathways associated with inflammation, potentially reducing tissue damage and promoting healing.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to exert its effects by disrupting cell cycle progression and enhancing the expression of pro-apoptotic factors.
Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction of cell viability with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanisms and potential clinical applications.
Enzyme Inhibition
The compound has been reported to interact with various enzymes critical for cellular functions, including DNA gyrase and acetylcholinesterase (AChE). Inhibitory assays indicated that it could effectively inhibit AChE, which is relevant for conditions like Alzheimer's disease where acetylcholine levels are compromised .
The proposed mechanism of action involves the binding of this compound to specific enzyme active sites or receptor sites, modulating their activity. The presence of functional groups such as the benzyl and phenylethoxy moieties enhances its binding affinity to these targets, leading to altered enzymatic activity and subsequent biological effects.
Properties
Molecular Formula |
C26H22O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C26H22O4/c1-17-21-13-14-24(29-16-23(27)20-11-7-4-8-12-20)18(2)25(21)30-26(28)22(17)15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
DJVSAUGXMAAMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.